Cas no 1378812-26-0 (N-(3-hydroxycyclohexyl)benzenesulfonamide)

N-(3-hydroxycyclohexyl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(3-hydroxycyclohexyl)benzenesulfonamide
- AKOS010300622
- 1378812-26-0
- F6173-0004
-
- インチ: 1S/C12H17NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-3,7-8,10-11,13-14H,4-6,9H2
- InChIKey: SFGRJDGLORXIGE-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(NC1CCCC(C1)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 255.09291458g/mol
- どういたいしつりょう: 255.09291458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-(3-hydroxycyclohexyl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6173-0004-10mg |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
1378812-26-0 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6173-0004-4mg |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
1378812-26-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6173-0004-2μmol |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
1378812-26-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6173-0004-5μmol |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
1378812-26-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6173-0004-10μmol |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
1378812-26-0 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6173-0004-2mg |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
1378812-26-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6173-0004-1mg |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
1378812-26-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6173-0004-3mg |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
1378812-26-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6173-0004-5mg |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
1378812-26-0 | 5mg |
$103.5 | 2023-09-09 |
N-(3-hydroxycyclohexyl)benzenesulfonamide 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
N-(3-hydroxycyclohexyl)benzenesulfonamideに関する追加情報
Research Briefing on N-(3-hydroxycyclohexyl)benzenesulfonamide (CAS: 1378812-26-0) in Chemical Biology and Pharmaceutical Applications
N-(3-hydroxycyclohexyl)benzenesulfonamide (CAS: 1378812-26-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfonamide derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of enzyme inhibition and targeted drug delivery.
A 2023 study published in the Journal of Medicinal Chemistry reported the successful optimization of the synthetic pathway for 1378812-26-0, achieving a 78% yield through a novel catalytic cyclization process. The research team emphasized the compound's improved solubility profile compared to similar sulfonamide derivatives, which enhances its bioavailability for potential pharmaceutical formulations. Structural analysis revealed that the hydroxycyclohexyl moiety contributes significantly to the molecule's conformational stability in aqueous environments.
In pharmacological investigations, N-(3-hydroxycyclohexyl)benzenesulfonamide has demonstrated selective inhibition of carbonic anhydrase isoforms, particularly CA IX and XII, with IC50 values of 12.3 nM and 18.7 nM respectively. These findings, published in Bioorganic Chemistry (2024), suggest potential applications in oncology, as these isoforms are overexpressed in hypoxic tumor environments. The compound's unique binding mode, involving both the sulfonamide group and the hydroxylated cyclohexyl ring, provides insights for designing isoform-specific inhibitors.
Recent preclinical studies have explored the compound's pharmacokinetic profile, revealing a plasma half-life of 4.2 hours in murine models and good blood-brain barrier penetration (brain/plasma ratio of 0.85). These properties, combined with its low cytotoxicity (CC50 > 100 μM in HEK293 cells), position 1378812-26-0 as a promising scaffold for central nervous system-targeted therapies. Research teams are currently investigating its potential in neurodegenerative disease models, with preliminary data showing neuroprotective effects in vitro.
The compound's mechanism of action appears to involve multiple pathways, as evidenced by proteomic studies showing modulation of 37 distinct protein targets. Particularly noteworthy is its interaction with heat shock proteins, suggesting potential applications in protein misfolding disorders. These multifaceted activities have spurred interest in developing 1378812-26-0 derivatives with enhanced selectivity and potency.
Ongoing clinical translation efforts focus on addressing formulation challenges and optimizing the compound's metabolic stability. Recent patent filings (WO2023124567) describe novel prodrug approaches that significantly improve oral bioavailability while maintaining the parent compound's therapeutic effects. As research progresses, N-(3-hydroxycyclohexyl)benzenesulfonamide continues to demonstrate significant potential across multiple therapeutic areas, warranting continued investigation and development.
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